Hypericin-d10
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hypericin can be synthesized through various methods. One efficient synthetic pathway involves using emodinanthrone as a starting material. Protohypericin, a key precursor, is synthesized in water with microwave assistance and then photocyclized to hypericin under visible light irradiation . This method yields hypericin with high efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production of hypericin often involves biotechnological approaches, including plant tissue culture and bioreactor-based large-scale production . These methods aim to meet the growing demand for hypericin by optimizing biosynthetic pathways and enhancing yields through genetic engineering and elicitation strategies .
Chemical Reactions Analysis
Types of Reactions
Hypericin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Hypericin can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Substitution reactions may use halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include protohypericin, pseudohypericin, and various halogenated derivatives .
Scientific Research Applications
Hypericin-d10 has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
Biology: Studied for its antiviral and antibacterial properties.
Medicine: Investigated for its potential to treat depression and other neurological disorders.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
Hypericin exerts its effects primarily through its photodynamic properties. Upon exposure to light, hypericin generates reactive oxygen species (ROS) such as singlet oxygen and superoxide anion radicals . These ROS induce apoptosis and necrosis in cancer cells, making hypericin an effective agent in photodynamic therapy . Additionally, hypericin inhibits viral replication by interfering with viral entry into host cells and blocking viral enzymes essential for replication .
Comparison with Similar Compounds
Hypericin is often compared with other naphthodianthrones and anthraquinones. Similar compounds include:
Pseudohypericin: Another naphthodianthrone found in Hypericum perforatum with similar photodynamic properties.
Emodin: An anthraquinone derivative with antiviral and anticancer activities.
Hyperforin: A phloroglucinol derivative from Hypericum perforatum known for its antidepressant effects.
Hypericin stands out due to its high efficiency as a photosensitizer and its broad spectrum of biological activities .
Properties
Molecular Formula |
C30H16O8 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
6,12,17,23-tetradeuterio-5,9,11,20,22,24-hexahydroxy-13,16-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,8,10,12,14,16,19,21,23,25-tridecaene-7,18-dione |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,31,33-34,36-38H,1-2H3/i1D3,2D3,3D,4D,5D,6D |
InChI Key |
ZEUZBPIOENZXCZ-ZGYYUIRESA-N |
Isomeric SMILES |
[2H]C1=C(C2=C3C4=C5C6=C2C(=C1O)C(=C7C6=C(C8=C5C(=C(C(=C8O)[2H])O)C(=C4C(=O)C(=C3C([2H])([2H])[2H])[2H])O)C(=C(C7=O)[2H])O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=C2C3=C4C5=C(C(=CC(=O)C5=C2O)O)C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)C)O |
Origin of Product |
United States |
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